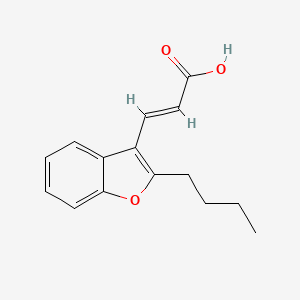

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-butylbenzofuran with propenoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

Benzofuran derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

Propenoic acid derivatives: These compounds have a similar functional group and may undergo similar chemical reactions.

Biologische Aktivität

3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a benzofuran moiety and a prop-2-enoic acid functional group. The synthesis typically involves the reaction of 2-butylbenzofuran with propenoic acid under controlled conditions. This structural configuration is believed to contribute to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various studies have shown that it can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, in vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast (MCF-7), prostate (PC3), and colorectal (HCT-116) cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| PC3 | 20 | Inhibits proliferation |

| HCT-116 | 18 | Induces cell cycle arrest |

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses such as influenza and HIV. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly.

Antibacterial Properties

In terms of antibacterial activity, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various bacterial strains indicate that the compound possesses selective antibacterial properties.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Effective against Gram-positive |

| Escherichia coli | 25 | Moderate activity |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound may bind to certain receptors on cell surfaces, altering signaling pathways associated with cell growth and survival.

- Oxidative Stress Induction : It could increase oxidative stress within cells, leading to apoptosis in cancerous cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability compared to controls, with evidence of apoptosis being confirmed through flow cytometry.

- Antiviral Efficacy Against Influenza : Another study explored its effects on influenza virus-infected cells, revealing a reduction in viral load by up to 70% when treated with the compound prior to infection.

Eigenschaften

IUPAC Name |

(E)-3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-2-3-7-13-12(9-10-15(16)17)11-6-4-5-8-14(11)18-13/h4-6,8-10H,2-3,7H2,1H3,(H,16,17)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJMLXPRNNSREO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.